molecular formula C24H24N2O4 B11564106 N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide

N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide

Cat. No.: B11564106
M. Wt: 404.5 g/mol
InChI Key: LKKDARZRZONOHU-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide is a complex organic compound with a unique structure that includes both dimethylamino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2,5-dimethoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent dye due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.

    N-(4-Amino-2,5-diethoxyphenyl)benzamide: Used in various biochemical assays.

    5-[4-(Dimethylamino)phenyl]-2-benzamidopyrazines: Investigated for their fluorescent properties.

Uniqueness

N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

4-benzoyl-N-[4-(dimethylamino)phenyl]-2,5-dimethoxybenzamide

InChI

InChI=1S/C24H24N2O4/c1-26(2)18-12-10-17(11-13-18)25-24(28)20-15-21(29-3)19(14-22(20)30-4)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3,(H,25,28)

InChI Key

LKKDARZRZONOHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)OC)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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